molecular formula C21H16O3 B14219011 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol CAS No. 827022-19-5

1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol

Cat. No.: B14219011
CAS No.: 827022-19-5
M. Wt: 316.3 g/mol
InChI Key: ITXPAGZBOIYYTQ-UHFFFAOYSA-N
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Description

1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of hydroxyl groups at positions 2 and 7 on the naphthalene ring, as well as a hydroxynaphthalen-1-ylmethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol can be achieved through several methods. One common approach involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction typically takes place under reflux in dimethylformamide (DMF) for one hour, resulting in the formation of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated naphthalenes and other substituted derivatives.

Scientific Research Applications

1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the naphthalene ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol is unique due to the presence of multiple hydroxyl groups and the hydroxynaphthalen-1-ylmethyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

827022-19-5

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol

InChI

InChI=1S/C21H16O3/c22-15-8-5-14-7-10-21(24)19(17(14)11-15)12-18-16-4-2-1-3-13(16)6-9-20(18)23/h1-11,22-24H,12H2

InChI Key

ITXPAGZBOIYYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)O)O)O

Origin of Product

United States

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